

Application Notes and Protocols for (+)-trans-C75 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: (+)-trans-C75

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Disclaimer

The majority of published in vivo studies have utilized the racemic mixture of C75, denoted as (±)-trans-C75. Specific dosage and protocol information for the administration of the pure **(+)-trans-C75** enantiomer is limited. The data and protocols presented herein are primarily based on studies using the racemic mixture. It is crucial to recognize the distinct pharmacological profiles of the C75 enantiomers:

- **(+)-trans-C75:** Primarily responsible for the anorectic (appetite-suppressing) effects through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1).^[1]
- **(-)-trans-C75:** Exhibits more potent antitumor and radiosensitizing activities.

Therefore, the selection of the specific enantiomer or the racemic mixture should be carefully considered based on the research objectives.

Introduction

(+)-trans-C75 is a synthetic small molecule that acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the mitochondrial fatty acid oxidation pathway. By inhibiting CPT1, **(+)-trans-C75** leads to a decrease in appetite and subsequent weight loss, making it a valuable tool for studying obesity and metabolic disorders in murine models. These

application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of C75 in in vivo mouse studies.

Data Presentation

Table 1: Summary of (±)-trans-C75 Dosage in Obesity and Metabolism Mouse Models

Mouse Model	Dosage	Administration Route	Dosing Schedule	Key Findings
Diet-Induced Obese (DIO) Mice	20 mg/kg (initial), 10-15 mg/kg (maintenance)	Intraperitoneal (i.p.)	Every 48 hours	Sustained weight loss, reduced food consumption, increased energy expenditure. [2]
Lean and ob/ob Mice	10 mg/kg	Intraperitoneal (i.p.)	Daily for 5 days	Suppression of food intake, significant weight loss. [3]
Wild-type and Ghrelin Receptor KO Mice	7.5, 15, and 30 mg/kg	Intraperitoneal (i.p.)	Single dose	Dose-dependent inhibition of food intake and motor activity. [4]
Diet-Induced Obese (DIO) Mice	Not specified	Not specified	Chronic treatment	Decreased food consumption, increased fat oxidation, and reduced adipose mass. [5]

Table 2: Summary of (±)-trans-C75 Dosage in Other Mouse Models

Mouse Model	Dosage	Administration Route	Dosing Schedule	Key Findings
neu-N Transgenic Mice (Mammary Cancer)	30 mg/kg	Intraperitoneal (i.p.)	Not specified	Prevention of mammary cancer development.[6]
C57BL/6 Mice (Experimental Colitis)	5 mg/kg	Intraperitoneal (i.p.)	Daily from day 2 to 6	Amelioration of colitis symptoms, reduced body weight loss.[7]
C57BL/6J Mice (Sepsis)	7.5 mg/kg	Intraperitoneal (i.p.)	4 hours before CLP procedure	Increased survival rate.

Experimental Protocols

Protocol 1: Preparation and Administration of C75 for In Vivo Studies

Materials:

- (±)-trans-C75 (or **(+)-trans-C75**)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl) or RPMI 1640 medium
- Sterile microcentrifuge tubes
- Syringes and needles for intraperitoneal injection

Preparation of Dosing Solution (Suspension):

- Prepare a stock solution of C75 in DMSO (e.g., 25 mg/mL).
- For a 1 mL final dosing solution, take 100 µL of the C75 stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to reach a final volume of 1 mL.
- Vortex the solution before each use to ensure a homogenous suspension.

Note: Another described vehicle is RPMI 1640 medium.^{[1][4]} The choice of vehicle may depend on the specific experimental design.

Administration:

- Accurately weigh each mouse to determine the correct volume of the dosing solution to inject.
- Administer the prepared C75 solution via intraperitoneal (i.p.) injection.
- For studies investigating effects on food intake, injections are often timed relative to the dark cycle (e.g., 1 hour before the start of the dark cycle).^[1]

Protocol 2: Evaluation of Anorectic and Weight Loss Effects in DIO Mice

Animal Model:

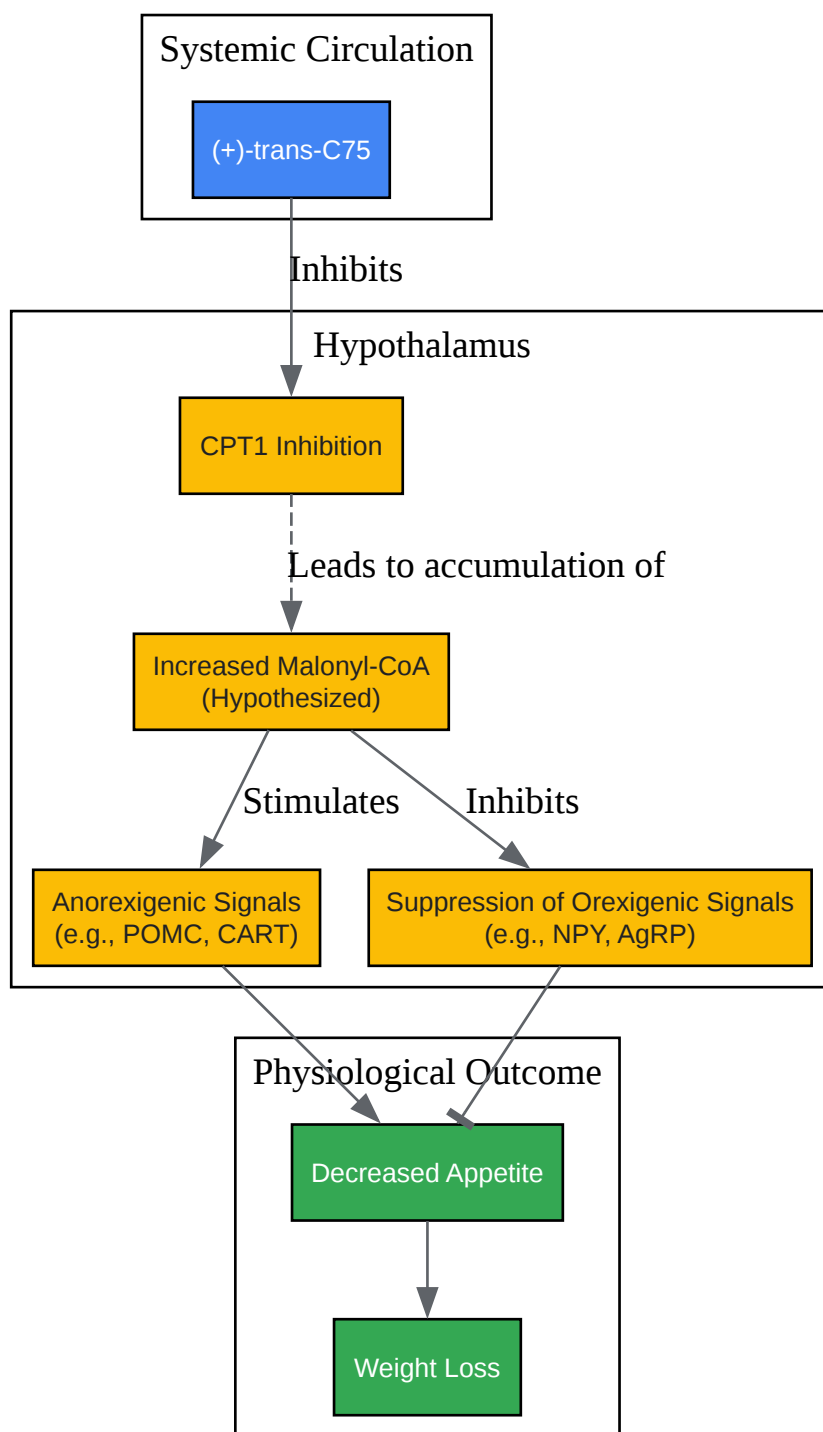
- Male C57BL/6 mice fed a high-fat diet (e.g., 60% of calories from fat) for a specified period to induce obesity.

Experimental Procedure:

- House the mice individually to allow for accurate measurement of food and water intake.

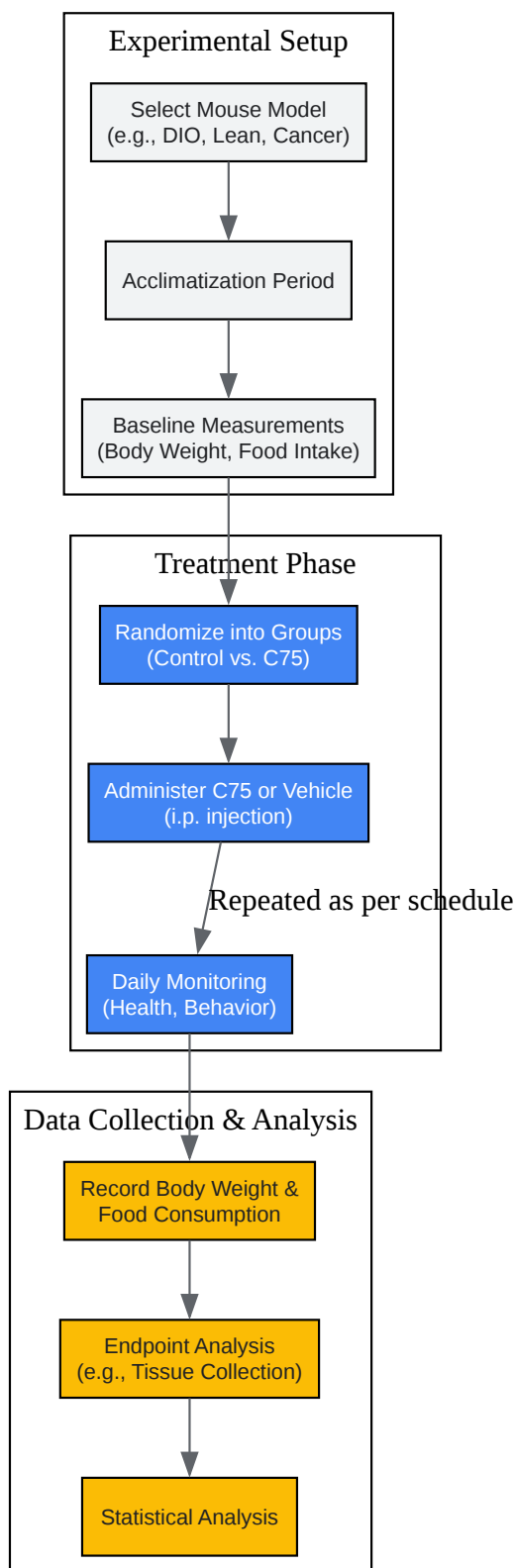
- Record baseline body weight and food consumption for several days before the start of the treatment.
- Randomly assign mice to a control group (vehicle injection) and a treatment group (C75 injection).
- Administer an initial dose of C75 (e.g., 20 mg/kg, i.p.) to the treatment group.[\[2\]](#)
- Administer maintenance doses (e.g., 10-15 mg/kg, i.p.) every 48 hours.[\[2\]](#)
- Measure body weight and food intake daily.
- Monitor the general health and behavior of the mice throughout the study.
- At the end of the study, mice can be euthanized for tissue collection and further analysis (e.g., analysis of hypothalamic neuropeptides, adipose tissue mass).

Signaling Pathways and Experimental Workflows



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Caption: Anorectic signaling pathway of **(+)-trans-C75** in the hypothalamus.



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Caption: General experimental workflow for in vivo mouse studies with C75.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
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